2-(Methylamino)-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-(Methylamino)-4-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methylamino group, a phenyl group, and a carbonitrile group
Mechanism of Action
Mode of Action
In the case of Dipivefrin, it is hydrolyzed into epinephrine inside the human eye . The liberated epinephrine then stimulates α-and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility .
Pharmacokinetics
Based on its structural similarity to dipivefrin, it may also be metabolized primarily by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These enzymes play a crucial role in drug metabolism, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its similarity to dipivefrin, it may decrease intraocular pressure by enhancing the outflow of aqueous humor and reducing its production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-phenylpyridine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods often incorporate automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
2-(Methylamino)-4-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-4-phenylpyridine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4-Phenylpyridine-3-carbonitrile: Lacks the methylamino group, which can influence its chemical properties and applications.
2-(Methylamino)pyridine-3-carbonitrile: Lacks the phenyl group, impacting its overall structure and function.
Uniqueness
2-(Methylamino)-4-phenylpyridine-3-carbonitrile is unique due to the presence of all three substituents (methylamino, phenyl, and carbonitrile) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(methylamino)-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-15-13-12(9-14)11(7-8-16-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPWJCIWBFNHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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